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Executive Summary
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40

(GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Preclinical investigations

have demonstrated its efficacy in stimulating glucose-dependent insulin secretion and

improving glucose tolerance in rodent models of type 2 diabetes.[1][3] This document provides

an in-depth overview of the key preclinical findings, including in vitro activity, pharmacokinetic

profiles, and in vivo efficacy, supported by detailed experimental methodologies and visual

representations of relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway
AMG 837 functions as an agonist for GPR40, a receptor predominantly expressed on

pancreatic β-cells.[3] The activation of GPR40 by AMG 837 is coupled to the Gαq class of G-

proteins.[1][4] This initiates a signaling cascade involving phospholipase C (PLC), which leads

to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4] The

subsequent increase in intracellular calcium (Ca2+) levels, mediated by IP3, is a critical step

that potentiates glucose-stimulated insulin secretion (GSIS).[1][4]
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GPR40 signaling cascade initiated by AMG 837.

Quantitative Data Summary
The preclinical activity of AMG 837 has been characterized through various in vitro and in vivo

assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of AMG 837
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Assay Type
Cell Line /
System

Species EC₅₀ (nM) Efficacy Reference

[³⁵S]-GTPγS

Binding

A9_GPR40

Membranes
Human 1.5 ± 0.1 - [1]

Inositol

Phosphate

Accumulation

A9_GPR40

Cells
Human 7.8 ± 1.2 - [1]

Inositol

Phosphate

Accumulation

A9_GPR40

Cells
Mouse 11.0 ± 0.05 - [5]

Aequorin

Ca²⁺ Flux

CHO_GPR40

Cells
Human

0.12 ± 0.01

µM

Partial

Agonist (29%

Eₘₐₓ)

[5]

Aequorin

Ca²⁺ Flux

(0.01% HSA)

- Human - - [1]

Aequorin

Ca²⁺ Flux

(100%

Human

Serum)

- Human 2,140 ± 310 - [1][6]

Insulin

Secretion

(16.7 mM

Glucose)

Isolated

Pancreatic

Islets

Mouse 142 ± 20 - [3]

HSA: Human Serum Albumin

Table 2: Pharmacokinetic Properties of AMG 837 in Rats

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0046300
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0046300
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Condition Reference

Oral Bioavailability

(%F)
84%

Single 0.5 mg/kg oral

dose
[1]

Cₘₐₓ 1.4 µM
Single 0.5 mg/kg oral

dose
[1]

Plasma Protein

Binding (Human)
98.7% - [1][6]

Plasma Concentration 26 ± 6 nM

30 min post-final dose

(0.03 mg/kg for 21

days)

[1]

Plasma Concentration 75 ± 13 nM

30 min post-final dose

(0.1 mg/kg for 21

days)

[1]

Plasma Concentration 204 ± 49 nM

30 min post-final dose

(0.3 mg/kg for 21

days)

[1]

Table 3: In Vivo Efficacy of AMG 837 in Rodent Models
Animal Model Dosing Regimen Key Finding Reference

Normal Sprague-

Dawley Rats

Acute; 0.03, 0.1, 0.3

mg/kg (oral)

Dose-dependent

improvement in

glucose tolerance.

[1]

Obese Zucker Fatty

Rats

Acute; 0.3, 1, 3 mg/kg

(oral)

Significant reduction

in glucose excursions.
[1][7]

Obese Zucker Fatty

Rats

Chronic; 0.03, 0.1, 0.3

mg/kg daily for 21

days

Sustained

improvement in

glucose tolerance

without tachyphylaxis.

[1][7]

Detailed Experimental Protocols
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In Vitro Assays
The activity of AMG 837 on the GPR40 receptor was evaluated using several cell-based

functional assays.[1][2]

[³⁵S]-GTPγS Binding Assay:

Objective: To measure the direct activation of the Gαq protein coupled to GPR40.

Method: Cell membranes were prepared from an A9 cell line stably overexpressing human

GPR40. These membranes were incubated with AMG 837 and [³⁵S]-GTPγS. Agonist

binding to GPR40 promotes the exchange of GDP for [³⁵S]-GTPγS on the Gαq subunit.

The amount of bound [³⁵S]-GTPγS was quantified using an antibody capture method

specific for Gαq.[1]

Inositol Phosphate (IP) Accumulation Assay:

Objective: To quantify the downstream second messenger production following GPR40

activation.

Method: A9_GPR40 cells were treated with various concentrations of AMG 837. The

activation of the Gαq-PLC pathway leads to the accumulation of inositol phosphates. The

total amount of IP was measured to determine the potency and efficacy of the compound.

[1][3]

Intracellular Calcium (Ca²⁺) Flux Assay:

Objective: To measure changes in intracellular calcium concentration, a key event in

insulin secretion.

Method: CHO cells co-transfected with a GPR40 expression plasmid and an aequorin

expression plasmid were used. Aequorin is a Ca²⁺-sensitive bioluminescent reporter. Upon

binding of AMG 837 to GPR40 and subsequent IP3-mediated Ca²⁺ release, aequorin

emits light, which is measured to quantify the calcium flux.[1][7] The effect of serum

protein binding was assessed by performing this assay in the presence of human serum

albumin (HSA) or 100% human serum.[1][6]
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General In Vitro Assay Workflow
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Generalized workflow for in vitro cell-based assays.

Objective: To confirm that AMG 837 potentiates glucose-stimulated insulin secretion in

primary cells.

Method: Pancreatic islets were isolated from mice. To assess GPR40 dependency, islets

from both wild-type and GPR40 knockout mice were used. The islets were incubated with

AMG 837 at various glucose concentrations. The amount of insulin secreted into the medium
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was then quantified.[3][7] This confirmed that the effect of AMG 837 was glucose-dependent

and mediated specifically through GPR40.[7]

In Vivo Studies
Normal Rats: 8-week old Sprague-Dawley rats were used to assess the effect of AMG 837

on glucose tolerance in a non-diabetic model.[7]

Diabetic Rats: 8-week old obese Zucker fatty (fa/fa) rats, a model of insulin resistance and

type 2 diabetes, were used to evaluate the anti-diabetic efficacy of AMG 837.[1][7]

Objective: To evaluate the in vivo efficacy of AMG 837 in improving the body's ability to clear

a glucose load.

Method:

Rats were fasted prior to the experiment.

AMG 837 or a vehicle control was administered by oral gavage.

After 30 minutes, an intraperitoneal (IP) injection of glucose was administered.

Blood glucose levels were measured at multiple time points before and after the glucose

challenge.

Plasma insulin levels were also measured to confirm that the glucose-lowering effect was

due to enhanced insulin secretion.[1][7]

Chronic Dosing Study: To assess for tachyphylaxis (loss of efficacy over time), Zucker fatty

rats were dosed daily with AMG 837 for 21 days, with an IPGTT performed after the final

dose.[1][7]
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In Vivo Glucose Tolerance Test (IPGTT) Workflow
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Experimental workflow for in vivo glucose tolerance tests.
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Conclusion
The preclinical data for AMG 837 calcium hydrate strongly support its role as a potent and

selective GPR40 partial agonist. It effectively enhances glucose-stimulated insulin secretion in

a GPR40-dependent manner.[1][3] In vivo studies in rodent models of type 2 diabetes

demonstrated that both acute and chronic administration of AMG 837 leads to significant

improvements in glucose tolerance.[1][6] These findings established a solid foundation for the

further clinical development of GPR40 agonists as a therapeutic strategy for type 2 diabetes.[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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